molecular formula C17H14N2O3S2 B2365121 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide CAS No. 1031671-56-3

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide

Cat. No. B2365121
CAS RN: 1031671-56-3
M. Wt: 358.43
InChI Key: LFUBWXGRWRJSBN-UHFFFAOYSA-N
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Description

6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide, also known as P2X7 receptor antagonist A438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of nicotinamide derivatives and is a potent inhibitor of the P2X7 receptor, which is a member of the purinergic receptor family.

Mechanism of Action

The 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. The activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide acts as a competitive antagonist of the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor and prevents its activation by ATP. The compound binds to the allosteric site of the receptor and stabilizes its closed conformation, thereby blocking the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects:
The inhibition of the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor by 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has been shown to have several biochemical and physiological effects. The compound has been reported to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. It has also been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of inflammation. In addition, the compound has been reported to have analgesic effects in animal models of pain and to protect against neurodegeneration in models of Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is its high potency and selectivity for the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor. The compound has been shown to have a low affinity for other purinergic receptors, which reduces the risk of off-target effects. However, the compound has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide. One of the key areas of focus is the development of more potent and selective 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including inflammation, pain, and neurodegeneration. Furthermore, the compound's mechanism of action and its effects on other signaling pathways need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide involves the reaction of 2-thienylmethanamine with 6-bromo-nicotinamide in the presence of a palladium catalyst. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product. The yield of the synthesis is reported to be around 60%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

The 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, the inhibition of this receptor has emerged as a potential therapeutic strategy for the treatment of several diseases. 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has been extensively studied for its ability to block the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor and its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

6-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c20-17(19-12-14-5-4-10-23-14)13-8-9-16(18-11-13)24(21,22)15-6-2-1-3-7-15/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUBWXGRWRJSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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